
(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile methanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a nitrile group, and a pyrrolidinone ring. The methanesulfonate group enhances its solubility and stability, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile methanesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. The reaction conditions often include the use of a strong base and a suitable solvent.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction. Common reagents for this step include ammonia or primary amines.
Nitrile Group Addition: The nitrile group is added via a cyanation reaction, often using reagents such as sodium cyanide or potassium cyanide.
Methanesulfonate Formation: The final step involves the reaction of the compound with methanesulfonic acid to form the methanesulfonate salt. This step typically requires mild acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or nitrile groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amines or alcohols.
科学的研究の応用
(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile methanesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile methanesulfonate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
- (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile
- (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile hydrochloride
- (S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile sulfate
Uniqueness
(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanenitrile methanesulfonate is unique due to the presence of the methanesulfonate group, which enhances its solubility and stability compared to other similar compounds. This makes it particularly valuable for applications requiring high solubility and stability, such as in pharmaceutical formulations or industrial processes.
特性
分子式 |
C8H15N3O4S |
|---|---|
分子量 |
249.29 g/mol |
IUPAC名 |
(2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanenitrile;methanesulfonic acid |
InChI |
InChI=1S/C7H11N3O.CH4O3S/c8-4-6(9)3-5-1-2-10-7(5)11;1-5(2,3)4/h5-6H,1-3,9H2,(H,10,11);1H3,(H,2,3,4)/t5-,6-;/m0./s1 |
InChIキー |
RPTNWWJOABZSOC-GEMLJDPKSA-N |
異性体SMILES |
CS(=O)(=O)O.C1CNC(=O)[C@@H]1C[C@@H](C#N)N |
正規SMILES |
CS(=O)(=O)O.C1CNC(=O)C1CC(C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


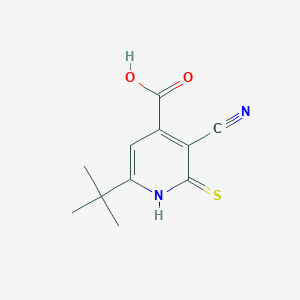
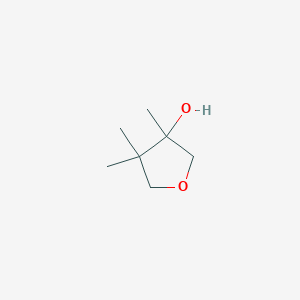

![(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridin-4-yl)methanol](/img/structure/B14883973.png)


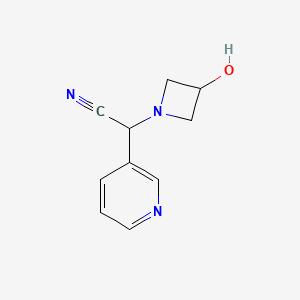
![(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B14883990.png)

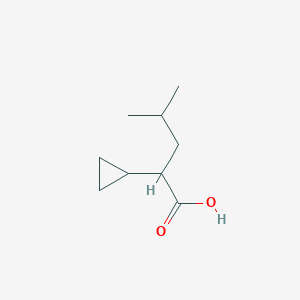
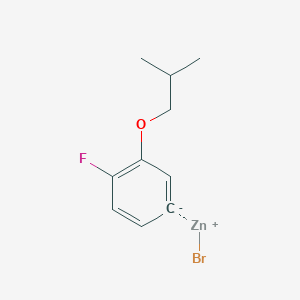
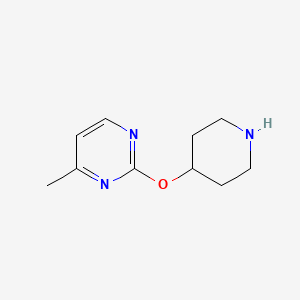

![6,7-dihydro-5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6-amine hydrochloride](/img/structure/B14884038.png)
